molecular formula C17H12Cl2N4O B14125445 2-[(2,5-Dichloro-4-pyrimidinyl)amino]-N-phenylbenzamide

2-[(2,5-Dichloro-4-pyrimidinyl)amino]-N-phenylbenzamide

Cat. No.: B14125445
M. Wt: 359.2 g/mol
InChI Key: JWMUDZMYYPETDJ-UHFFFAOYSA-N
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Description

2-(2,5-Dichloro-4-pyrimidinyl)amino-N-phenyl benzamide is a chemical compound with the molecular formula C17H12Cl2N4O and a molecular weight of 359.21 g/mol . This compound is known for its applications in various fields, including pharmaceuticals and chemical research.

Preparation Methods

The synthesis of 2-(2,5-Dichloro-4-pyrimidinyl)amino-N-phenyl benzamide typically involves the reaction of 2,5,6-trichloropyrimidine with 2-(dimethylphosphonino)aniline in the presence of anhydrous potassium carbonate. The reaction is carried out in dimethylformamide (DMF) at 60°C for 4 hours. The product is then purified using silica gel column chromatography to obtain a pale yellow solid .

Chemical Reactions Analysis

2-(2,5-Dichloro-4-pyrimidinyl)amino-N-phenyl benzamide undergoes various chemical reactions, including:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of chlorine atoms on the pyrimidine ring.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.

    Hydrolysis: The compound can be hydrolyzed to form corresponding amines and acids.

Common reagents used in these reactions include sodium hydroxide, hydrogen peroxide, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 2-(2,5-Dichloro-4-pyrimidinyl)amino-N-phenyl benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

2-(2,5-Dichloro-4-pyrimidinyl)amino-N-phenyl benzamide can be compared with other similar compounds, such as:

The uniqueness of 2-(2,5-Dichloro-4-pyrimidinyl)amino-N-phenyl benzamide lies in its specific structure, which allows for targeted interactions with molecular targets and its versatility in different chemical reactions.

Properties

Molecular Formula

C17H12Cl2N4O

Molecular Weight

359.2 g/mol

IUPAC Name

2-[(2,5-dichloropyrimidin-4-yl)amino]-N-phenylbenzamide

InChI

InChI=1S/C17H12Cl2N4O/c18-13-10-20-17(19)23-15(13)22-14-9-5-4-8-12(14)16(24)21-11-6-2-1-3-7-11/h1-10H,(H,21,24)(H,20,22,23)

InChI Key

JWMUDZMYYPETDJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2NC3=NC(=NC=C3Cl)Cl

Origin of Product

United States

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